molecular formula C9H20Cl2N2O B13326230 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride

1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride

Cat. No.: B13326230
M. Wt: 243.17 g/mol
InChI Key: YTUNCHRQFPFHPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes:: The synthetic routes for 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride are not widely documented. researchers have explored various strategies to access this compound. One approach involves cyclization of suitable precursors to form the spirocyclic core. Further optimization and functionalization steps lead to the desired product.

Reaction Conditions:: Specific reaction conditions for the synthesis of this compound may vary depending on the chosen synthetic route. Researchers typically employ organic solvents, catalysts, and appropriate temperatures to achieve the cyclization and subsequent transformations.

Industrial Production Methods:: As of now, there is no established industrial-scale production method for this compound. Its limited documentation suggests that it remains primarily of interest to early discovery researchers .

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride can participate in various chemical reactions:

    Cyclization: Formation of the spirocyclic core.

    Functionalization: Introduction of substituents (e.g., alkyl, aryl) at specific positions.

    Salt Formation: Dihydrochloride salt formation with two equivalents of HCl.

Common reagents include Lewis acids, bases, and nucleophiles. The major products depend on the specific synthetic pathway and functional groups introduced.

Scientific Research Applications

Chemistry::

    Scaffold Exploration: Researchers study the unique spirocyclic scaffold for potential drug development.

    Catalysis: Investigation of its catalytic properties in organic transformations.

Biology and Medicine:: Industry::

    Fine Chemicals: Interest in its synthesis for specialized applications.

Mechanism of Action

The exact mechanism by which 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is relatively unique due to its spirocyclic structure, similar compounds include other spirocyclic amines and heterocycles. its specific properties set it apart from its counterparts.

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c10-8-1-6-12-9(7-8)2-4-11-5-3-9;;/h8,11H,1-7,10H2;2*1H

InChI Key

YTUNCHRQFPFHPP-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CCNCC2)CC1N.Cl.Cl

Origin of Product

United States

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